



An In-depth Technical Guide to N5,N5-dimethylthiazole-2,5-diamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N5,N5-dimethylthiazole-2,5-diamine**, including its chemical identifiers and a review of the known biological activities and synthetic methodologies of structurally related compounds. Due to the limited publicly available data for this specific molecule, this guide leverages information on analogous 2-aminothiazole derivatives to provide a foundational understanding for research and development professionals.

Core Compound Identifiers

While a specific CAS number for **N5,N5-dimethylthiazole-2,5-diamine** is not readily available in public databases, its unique chemical structure is registered in PubChem. The following table summarizes the key identifiers for this compound.



Identifier Type	Value
Compound Name	N5,N5-dimethylthiazole-2,5-diamine
PubChem CID	45087956
Molecular Formula	C5H9N3S
IUPAC Name	N5,N5-dimethylthiazole-2,5-diamine
InChI	InChI=1S/C5H9N3S/c1-8(2)5-3-9-4(6)7- 5/h3H,6H2,1-2H3
InChI Key	Not available
SMILES	CN(C)C1=CSC(N)=N1
CAS Number	Not Available

Experimental Protocols: Synthesis of Related 2- Aminothiazole Derivatives

Direct experimental protocols for the synthesis of **N5,N5-dimethylthiazole-2,5-diamine** are not extensively documented in peer-reviewed literature. However, the Hantzsch thiazole synthesis is a widely employed and versatile method for the preparation of 2-aminothiazole derivatives.[1] [2] This reaction typically involves the condensation of an α -haloketone with a thiourea.

A general, one-pot procedure for the synthesis of 2-aminothiazole derivatives is described below, adapted from methodologies for similar compounds.[3]

Representative One-Pot Synthesis of 4-Aryl-2-aminothiazoles:

- Reactants: Aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), and copper(II) bromide (1.1 mmol).
- Solvent: Ethyl acetate (EtOAc).
- Procedure:



- To a solution of the aromatic methyl ketone in ethyl acetate, add thiourea and copper(II) bromide.
- The reaction mixture is refluxed for a specified time, with reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is evaporated under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired 4-aryl-2-aminothiazole.

This method can be adapted for the synthesis of various 2-aminothiazole derivatives by selecting the appropriate starting materials.

Biological Activities and Potential Signaling Pathways of 2-Aminothiazole Scaffolds

The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, featured in a number of clinically approved drugs and investigational agents.[4][5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]

Anticancer Activity:

Many 2-aminothiazole derivatives exhibit potent anticancer activity through various mechanisms of action.[1][7] These include the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For example, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases.

Other reported mechanisms of anticancer action for thiazole derivatives include the induction of apoptosis and disruption of tubulin assembly.[7]

Antimicrobial Activity:

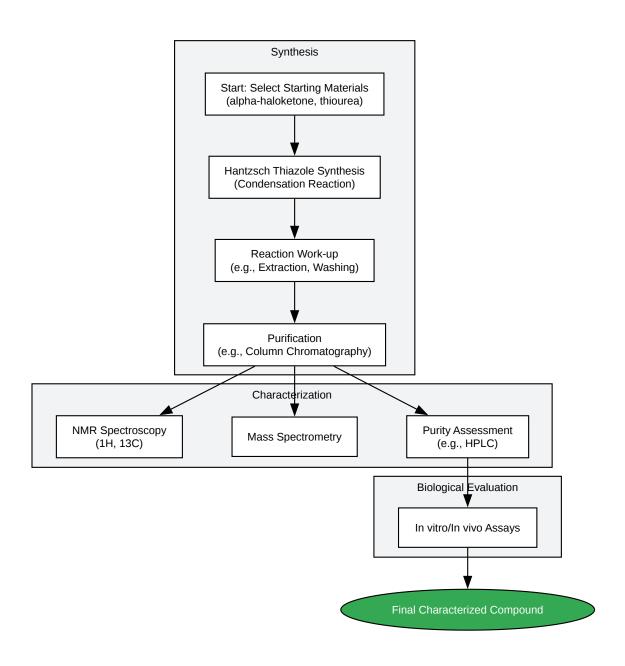


The 2-aminothiazole scaffold is also a key component in compounds with significant antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens.[5] One proposed mechanism of action for some 2-aminothiazole-based antimicrobials is the inhibition of bacterial enolase, a key enzyme in the glycolytic pathway, thereby disrupting ATP production and bacterial viability.[8]

Visualizations Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a 2-aminothiazole derivative, based on the Hantzsch synthesis.





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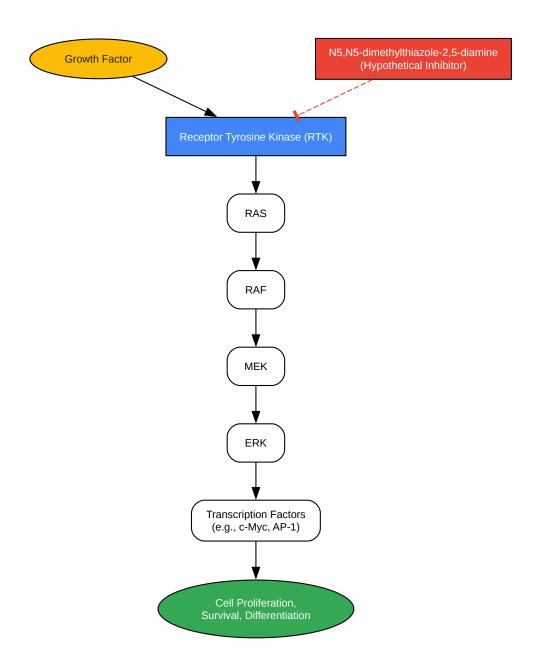


Caption: A generalized workflow for the synthesis and characterization of 2-aminothiazole derivatives.

Hypothetical Signaling Pathway Inhibition

The diagram below depicts a hypothetical signaling pathway that could be targeted by a 2-aminothiazole derivative, based on the known mechanisms of action of similar compounds, such as kinase inhibition.





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Caption: A hypothetical model of a signaling pathway inhibited by a 2-aminothiazole derivative.



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